1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and an isopentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then converted to an alkane through a reduction process, such as the Clemmensen reduction.
Bromination: The final step involves the bromination of the alkane to introduce the bromine atoms at the desired positions.
Chemical Reactions Analysis
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of de-brominated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions involving brominated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene can be compared with other bromobenzenes such as:
1-Bromo-4-ethylbenzene: Similar in structure but lacks the isopentyloxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of an isopentyloxy group.
1-Bromo-2,4-dimethoxybenzene: Contains two methoxy groups instead of the isopentyloxy group
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopentyloxy group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C13H18Br2O |
---|---|
Molecular Weight |
350.09 g/mol |
IUPAC Name |
1-bromo-4-[2-bromo-1-(3-methylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C13H18Br2O/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
RJSPVYXYDSRVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.